
2-Ethylsulfanyloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylsulfanyloxane (ESO) is a chemical compound that has gained attention in scientific research due to its unique properties. It is a sulfur-containing compound that has shown potential in various applications, including as a reagent in organic synthesis and as a probe in biochemical studies. In
Mechanism Of Action
The mechanism of action of 2-Ethylsulfanyloxane is not fully understood. However, it is believed to act as a mild oxidant, where it can transfer a sulfur atom to another molecule. This process can lead to the formation of disulfide bonds, which are important in protein structure and function.
Biochemical And Physiological Effects
2-Ethylsulfanyloxane has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, such as lactate dehydrogenase, which is important in energy metabolism. It has also been shown to induce apoptosis, which is programmed cell death, in some cancer cell lines.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Ethylsulfanyloxane in lab experiments is its mild oxidizing properties, which can be useful in certain reactions. It is also relatively easy to synthesize, which makes it accessible to many researchers. However, one limitation of using 2-Ethylsulfanyloxane is its low yield in synthesis, which can make it expensive to use in large quantities.
Future Directions
There are several future directions for the use of 2-Ethylsulfanyloxane in scientific research. One potential application is in the development of new drugs, where it could be used as a scaffold for drug design. It could also be used in the study of redox signaling pathways, which are important in many biological processes. Additionally, further research could be done to understand the mechanism of action of 2-Ethylsulfanyloxane and its potential applications in other fields of research.
In conclusion, 2-Ethylsulfanyloxane is a unique chemical compound that has shown potential in various scientific research applications. Its mild oxidizing properties and sulfur-containing structure make it useful in organic synthesis and biochemical studies. Further research is needed to fully understand its mechanism of action and its potential applications in drug development and other fields of research.
Synthesis Methods
The synthesis of 2-Ethylsulfanyloxane can be achieved through a two-step process. The first step involves the reaction of 2-chloroethanol with sodium hydrosulfide to form 2-ethylsulfanyl ethanol. The second step involves the oxidation of 2-ethylsulfanyl ethanol with hydrogen peroxide to form 2-Ethylsulfanyloxane. The yield of this process is around 60%.
Scientific Research Applications
2-Ethylsulfanyloxane has been widely used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis, where it has shown potential as a mild oxidant and a sulfur source. It has also been used as a probe in biochemical studies, where it has been used to study the redox properties of proteins.
properties
CAS RN |
16315-51-8 |
|---|---|
Product Name |
2-Ethylsulfanyloxane |
Molecular Formula |
C7H14OS |
Molecular Weight |
146.25 g/mol |
IUPAC Name |
2-ethylsulfanyloxane |
InChI |
InChI=1S/C7H14OS/c1-2-9-7-5-3-4-6-8-7/h7H,2-6H2,1H3 |
InChI Key |
FEXFEHVMYWGPSJ-UHFFFAOYSA-N |
SMILES |
CCSC1CCCCO1 |
Canonical SMILES |
CCSC1CCCCO1 |
synonyms |
2-(Ethylthio)tetrahydro-2H-pyran |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



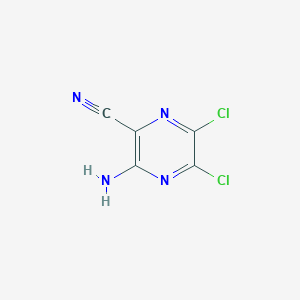
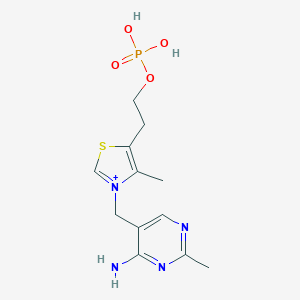
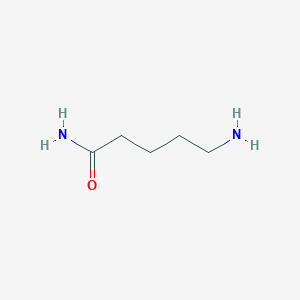
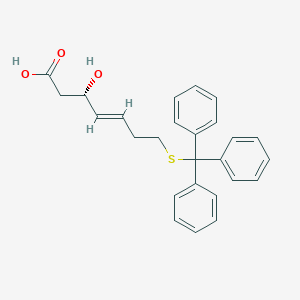
![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)
![3-Chloro-5-fluorobenzo[d]isoxazole](/img/structure/B169304.png)
![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)





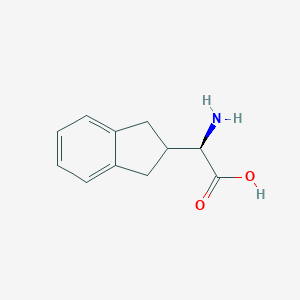
![2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B169322.png)